molecular formula C17H18 B13787093 Naphthalene, 2-benzyl-1,2,3,4-tetrahydro- CAS No. 27019-09-6

Naphthalene, 2-benzyl-1,2,3,4-tetrahydro-

Cat. No.: B13787093
CAS No.: 27019-09-6
M. Wt: 222.32 g/mol
InChI Key: AKGFRVNFTJTZLR-UHFFFAOYSA-N
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Description

Naphthalene, 2-benzyl-1,2,3,4-tetrahydro- is an organic compound with the molecular formula C17H18 It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with a benzyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 2-benzyl-1,2,3,4-tetrahydro- typically involves the hydrogenation of naphthalene followed by benzylation. One common method is the catalytic hydrogenation of naphthalene in the presence of a suitable catalyst such as palladium or platinum under high pressure and temperature conditions. The resulting 1,2,3,4-tetrahydronaphthalene is then subjected to a Friedel-Crafts alkylation reaction with benzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield Naphthalene, 2-benzyl-1,2,3,4-tetrahydro-.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalysts and reaction parameters is crucial to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 2-benzyl-1,2,3,4-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can further hydrogenate the compound, converting it into more saturated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium or platinum catalysts

    Substitution: Benzyl chloride (C7H7Cl) with aluminum chloride (AlCl3)

Major Products Formed

    Oxidation: Formation of benzyl ketones or carboxylic acids

    Reduction: Formation of more saturated hydrocarbons

    Substitution: Formation of various substituted derivatives depending on the electrophile used

Scientific Research Applications

Naphthalene, 2-benzyl-1,2,3,4-tetrahydro- has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Naphthalene, 2-benzyl-1,2,3,4-tetrahydro- involves its interaction with specific molecular targets and pathways. The benzyl group and the partially hydrogenated naphthalene ring contribute to its reactivity and ability to interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene, 1,2,3,4-tetrahydro-: A partially hydrogenated derivative of naphthalene without the benzyl substitution.

    Naphthalene, 1,2,3,4-tetrahydro-5-(1-phenylethyl)-: Another derivative with a different substitution pattern.

Uniqueness

Naphthalene, 2-benzyl-1,2,3,4-tetrahydro- is unique due to the presence of the benzyl group at the second position, which imparts distinct chemical and physical properties

Properties

CAS No.

27019-09-6

Molecular Formula

C17H18

Molecular Weight

222.32 g/mol

IUPAC Name

2-benzyl-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C17H18/c1-2-6-14(7-3-1)12-15-10-11-16-8-4-5-9-17(16)13-15/h1-9,15H,10-13H2

InChI Key

AKGFRVNFTJTZLR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2CC1CC3=CC=CC=C3

Origin of Product

United States

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